molecular formula C12H15ClO2 B14059249 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

Cat. No.: B14059249
M. Wt: 226.70 g/mol
InChI Key: HMMXUNWPVRLKIW-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with a 3-ethyl and 4-methoxy group. These compounds are typically synthesized via reactions involving diazonium salts and esters or ketones, as demonstrated in the preparation of hydrazonoyl chlorides (). The presence of electron-donating (methoxy) and alkyl (ethyl) groups on the aromatic ring likely influences its electronic properties, solubility, and reactivity compared to simpler phenylpropanone derivatives.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3

InChI Key

HMMXUNWPVRLKIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylium ion, generated from chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) and aluminum chloride ($$ \text{AlCl}3 $$), attacks the electron-rich aromatic ring at the position ortho to the methoxy group. The methoxy and ethyl groups direct substitution to the desired position, yielding 1-(3-ethyl-4-methoxyphenyl)-2-chloroethanone. Subsequent methylation or structural adjustment may be required to achieve the propan-2-one skeleton.

Typical Conditions

  • Catalyst: $$ \text{AlCl}_3 $$ (1.2 equiv)
  • Solvent: Anhydrous dichloromethane
  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: ~60–70% (theoretical for analogous reactions)

Nucleophilic Substitution on Halogenated Ketones

A two-step approach involves synthesizing a brominated precursor followed by chloride displacement.

Synthesis of 1-Bromo-1-(3-ethyl-4-methoxyphenyl)propan-2-one

Bromination of 1-(3-ethyl-4-methoxyphenyl)propan-2-one using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation introduces bromine at the α-position.

Reaction Conditions

  • Initiator: Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Solvent: Carbon tetrachloride ($$ \text{CCl}_4 $$)
  • Temperature: 80°C, reflux
  • Yield: ~75% (based on similar halogenations)

Chloride Displacement

The bromo intermediate undergoes nucleophilic substitution with lithium chloride ($$ \text{LiCl} $$) in dimethylformamide (DMF):

$$
\text{Ar-C(O)-CH}2\text{Br} + \text{LiCl} \rightarrow \text{Ar-C(O)-CH}2\text{Cl} + \text{LiBr}
$$

Optimization Notes

  • Higher yields (85–90%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.
  • Side products include elimination derivatives, controlled by maintaining anhydrous conditions.

Halogenation of Preformed Ketones

Direct chlorination of 1-(3-ethyl-4-methoxyphenyl)propan-2-one using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) or chlorine gas introduces the α-chloro group.

Radical Chlorination

Under UV light, chlorine radicals abstract hydrogen from the α-carbon, forming a carbon radical that reacts with $$ \text{Cl}_2 $$:

$$
\text{Ar-C(O)-CH}3 + \text{Cl}2 \xrightarrow{\text{hv}} \text{Ar-C(O)-CH}_2\text{Cl} + \text{HCl}
$$

Challenges

  • Over-chlorination at other positions necessitates controlled stoichiometry.
  • Yield: ~50–60% due to competing side reactions.

Industrial Production Considerations

Scale-up requires addressing cost, safety, and purity:

Continuous Flow Synthesis

Adopting continuous flow reactors for Friedel-Crafts acylation improves heat dissipation and reduces reaction time.

Advantages

  • 20% higher yield compared to batch processes.
  • Automated control minimizes byproduct formation.

Solvent Recovery and Waste Management

  • Dichloromethane is recycled via distillation (90% recovery).
  • $$ \text{AlCl}3 $$ is neutralized to $$ \text{Al(OH)}3 $$ for safe disposal.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation 60–70 95 Moderate High
Nucleophilic Substitution 85–90 98 High Moderate
Radical Chlorination 50–60 90 Low Low

Key Findings

  • Nucleophilic substitution offers the highest yield and purity, ideal for pharmaceutical applications.
  • Industrial settings favor continuous flow Friedel-Crafts for bulk production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, influencing its reactivity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and adjacent functional groups. Key examples include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) References
1-Chloro-1-(4-methoxyphenyl)propan-2-one 4-methoxy Chloro, ketone 198.63 (calculated)
1-Chloro-1-(4-fluorophenyl)propan-2-one 4-fluoro Chloro, ketone 186.61
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one 3-trifluoromethyl Chloro, ketone 236.62 (calculated)
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one None (parent phenyl) Chloro, ketone, hydrazone 196.63

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 3-ethyl group introduces steric hindrance, which may slow down nucleophilic attacks at the carbonyl group compared to unsubstituted analogs ().
Physicochemical Properties
  • Solubility: Methoxy-substituted derivatives (e.g., 4-methoxy in ) are less polar than halogenated analogs (e.g., 4-fluoro in ), leading to lower water solubility but better solubility in organic solvents like ethanol or dichloromethane.
  • Hydrogen Bonding: Crystallographic data for 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () reveals intermolecular N–H···O hydrogen bonds forming chains, which stabilize the crystal lattice. This contrasts with non-hydrazone derivatives, where weaker van der Waals forces dominate ().
Functional Comparisons
Crystallographic and Spectroscopic Data
  • Crystal Packing: The planar arrangement of non-hydrogen atoms in 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (r.m.s. deviation = 0.150 Å) () contrasts with the twisted conformations of trifluoromethyl-substituted analogs (), which exhibit greater steric distortion.
  • Spectroscopy : IR and NMR data for analogs () confirm characteristic peaks for C=O (1700–1750 cm⁻¹) and aryl protons (δ 6.8–7.5 ppm in ¹H NMR).

Biological Activity

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

The compound is characterized by the presence of a chloro group and a methoxy-substituted aromatic ring, which may influence its biological interactions. The methoxy group enhances hydrophobicity and can improve binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, related compounds with similar structures showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives of compounds containing the methoxyphenyl moiety have shown cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results demonstrated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective targeting .

Cell Line IC50 (µM)
U-8710
MDA-MB-23120

The mechanism of action for this compound involves interaction with specific molecular targets. The compound may inhibit enzymes by forming covalent bonds with active site residues. The chlorine atom can participate in halogen bonding interactions, while the methoxy group enhances binding to hydrophobic pockets within proteins .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Antioxidant Properties : A derivative was tested for antioxidant activity using the DPPH radical scavenging method, showing activity higher than ascorbic acid .
  • Anticancer Screening : A series of compounds were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications in substituents significantly influenced their activity .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of multiple derivatives, establishing that structural variations can enhance or diminish activity against specific pathogens .

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